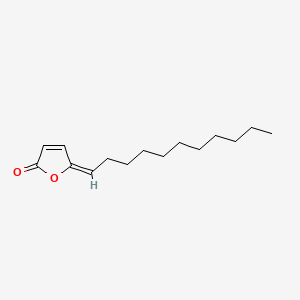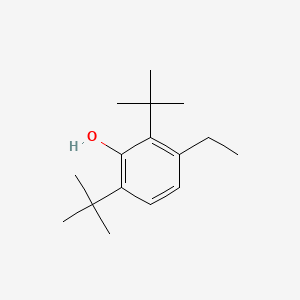
2,6-Di-tert-butyl-3-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-3-ethylphenol is a phenolic compound characterized by the presence of two tert-butyl groups and one ethyl group attached to a benzene ring. This compound is known for its antioxidant properties and is widely used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-3-ethylphenol typically involves the Friedel-Crafts alkylation reaction. In this process, phenol is reacted with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a temperature of around 50-60°C and using anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors and large-scale batch processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Di-tert-butyl-3-ethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions are common, using reagents like nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of reduced phenols.
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-3-ethylphenol is extensively used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer and antioxidant in organic synthesis.
Biology: In studies related to oxidative stress and cellular protection.
Medicine: As an ingredient in pharmaceutical formulations to prevent oxidation of active pharmaceutical ingredients.
Industry: In the production of rubber, plastics, and lubricants to enhance their stability and longevity.
Wirkmechanismus
The antioxidant mechanism of 2,6-Di-tert-butyl-3-ethylphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are primarily related to the inhibition of lipid peroxidation and protection of cellular components.
Vergleich Mit ähnlichen Verbindungen
Butylated hydroxytoluene (BHT)
Butylated hydroxyanisole (BHA)
2,4-Di-tert-butylphenol
2,6-Di-tert-butyl-4-methylphenol
Eigenschaften
CAS-Nummer |
94231-62-6 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
2,6-ditert-butyl-3-ethylphenol |
InChI |
InChI=1S/C16H26O/c1-8-11-9-10-12(15(2,3)4)14(17)13(11)16(5,6)7/h9-10,17H,8H2,1-7H3 |
InChI-Schlüssel |
SJJNVHBNVQEDBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


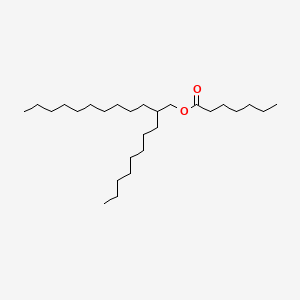
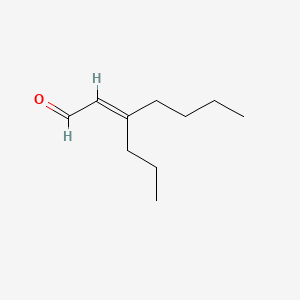
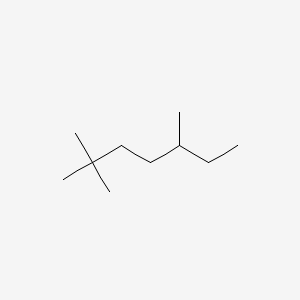
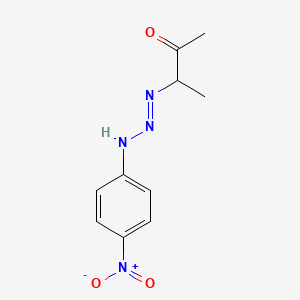
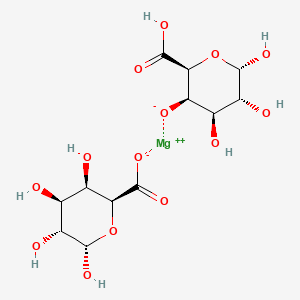
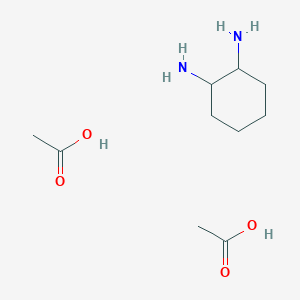
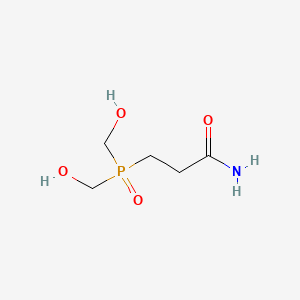
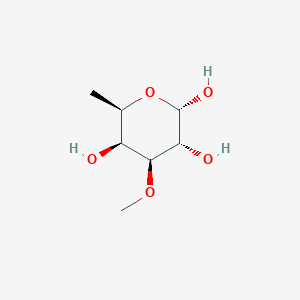

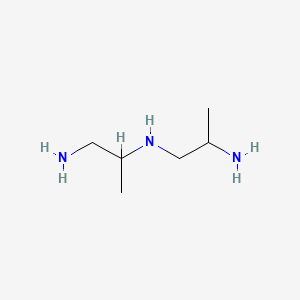
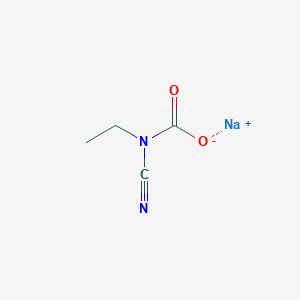

![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
